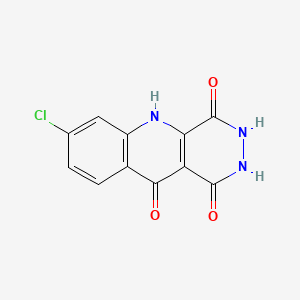

Pyridazinediones-derivative-1

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,5-dihydro-2H-pyridazino[4,5-b]quinoline-1,4,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWYCFYTWWTGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Pyridazinediones-derivative-1

For the purpose of this technical guide, "Pyridazinediones-derivative-1" will be represented by the well-characterized compound 6-Phenyl-4,5-dihydropyridazin-3(2H)-one, a foundational structure in a class of biologically active molecules.

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] These activities include cardiotonic, anti-inflammatory, analgesic, anticancer, and antihypertensive effects, making this class of compounds a significant focus for drug discovery and development.[1] This guide provides a detailed overview of the synthesis, characterization, and biological relevance of a representative pyridazinedione derivative.

Section 1: Synthesis

The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine (B178648).[2][3] This method is robust and widely applicable for creating various derivatives.[4]

1.1 General Reaction Scheme

-

Step 1: Friedel-Crafts Acylation: Benzene (B151609) is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form β-benzoylpropionic acid.

-

Step 2: Cyclization: The resulting β-benzoylpropionic acid is then cyclized by reacting it with hydrazine hydrate (B1144303) to yield the final product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]

1.2 Detailed Experimental Protocol

Materials and Equipment:

-

Benzene (anhydrous)

-

Succinic anhydride

-

Aluminum chloride (anhydrous)

-

Hydrazine hydrate (85%)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel, and filtration apparatus.

-

Rotary evaporator

Protocol for Step 1: Synthesis of β-Benzoylpropionic Acid

-

In a clean, dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous benzene (100 mL) and succinic anhydride (25 g, 0.25 mol).

-

Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (70 g, 0.525 mol) to the stirred mixture. Caution: The reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for approximately 2 hours.

-

Cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Separate the benzene layer. Extract the aqueous layer with two portions of benzene (50 mL each).

-

Combine the benzene extracts and wash them with water.

-

Extract the product from the benzene solution using a 10% sodium hydroxide solution.

-

Acidify the alkaline extract with dilute hydrochloric acid to precipitate the β-benzoylpropionic acid.

-

Filter the crude product using a Buchner funnel, wash with cold water, and dry. Recrystallize from hot water to obtain pure β-benzoylpropionic acid.

Protocol for Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

-

Dissolve β-benzoylpropionic acid (17.8 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (15 mL, 85%) to the solution.[5]

-

Heat the mixture under reflux for 3-4 hours.[5]

-

After reflux, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Filter the solid product, wash it with cold water and then with a small amount of cold ethanol.

-

Dry the product to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Further purification can be achieved by recrystallization from ethanol.

Section 2: Characterization

The identity and purity of the synthesized "this compound" are confirmed using various spectroscopic and analytical techniques.[6][7][8]

2.1 Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-150 °C |

2.2 Spectroscopic Data

The structural confirmation is primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2.1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.85 | s | 1H | -NH (amide) |

| 7.70 - 7.65 | m | 2H | Ar-H (ortho) |

| 7.45 - 7.35 | m | 3H | Ar-H (meta, para) |

| 2.85 | t, J = 8.0 Hz | 2H | -CH₂-C=N |

| 2.40 | t, J = 8.0 Hz | 2H | -CH₂-C=O |

Table 2.2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O (amide) |

| 145.0 | C=N |

| 135.2 | Ar-C (ipso) |

| 129.8 | Ar-CH (para) |

| 128.9 | Ar-CH (meta) |

| 125.6 | Ar-CH (ortho) |

| 28.7 | -CH₂-C=N |

| 22.1 | -CH₂-C=O |

Table 2.3: Mass Spectrometry Data

| Technique | Result |

| ESI-MS | [M+H]⁺ = 175.08 |

Section 3: Biological Activity and Signaling Pathways

Pyridazinone derivatives are known to exhibit a wide range of biological activities, with anti-inflammatory and cardiotonic effects being prominent.[1][9] Many pyridazinone-based compounds function as selective inhibitors of enzymes like phosphodiesterase-4 (PDE-4) or cyclooxygenase-2 (COX-2).[1][10]

3.1 Mechanism of Action: COX-2 Inhibition

Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[10] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can exert potent anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Below is a diagram illustrating the inflammatory signaling pathway and the point of intervention for a COX-2 inhibiting pyridazinedione derivative.

References

- 1. sarpublication.com [sarpublication.com]

- 2. ijrpc.com [ijrpc.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 6. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Pyridazinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinedione scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the synthesis and biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity

Novel pyridazinedione derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Data Presentation: In Vitro Anticancer Activity

A series of diarylurea derivatives based on pyridazinone scaffolds were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).[1] Additionally, 3,6-disubstituted pyridazine (B1198779) derivatives have demonstrated potent anti-proliferative action against human breast cancer cell lines.[2]

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Diarylurea Derivative 10l | A549/ATCC (NSCLC) | GI50 | 3.18 - 100 µM | [1][3] |

| HOP-92 (NSCLC) | GI50 | 3.18 µM | [3] | |

| SNB-75 (CNS Cancer) | GI50 | 3.92 µM | [3] | |

| UACC-62 (Melanoma) | GI50 | 4.07 µM | [3] | |

| NCI-H522 (NSCLC) | GI50 | 4.55 µM | [3] | |

| Diarylurea Derivative 17a | Melanoma, NSCLC, Prostate, Colon | % Growth Inhibition | 62.21 - 100.14% | [1] |

| Pyridazine Derivative 5b | HCT-116 (Colon Cancer) | IC50 | Potent | [4][5] |

| Methyltetrahydropyran-bearing pyridazine 11m | T-47D (Breast Cancer) | IC50 | 0.43 ± 0.01 µM | [2] |

| MDA-MB-231 (Breast Cancer) | IC50 | 0.99 ± 0.03 µM | [2] | |

| Pyridazine Derivative 11d | MDA-MB-231 (Breast Cancer) | IC50 | 2.18 ± 0.07 µM | [2] |

| Pyridazine Derivative 11h | MDA-MB-231 (Breast Cancer) | IC50 | 2.44 ± 0.08 µM | [2] |

| Pyridazine Derivative 11l | MDA-MB-231 (Breast Cancer) | IC50 | 1.30 ± 0.04 µM | [2] |

| Pyridazine Derivative 11n | MDA-MB-231 (Breast Cancer) | IC50 | 2.94 ± 0.09 µM | [2] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4e & 4f | MCF-7 (Breast Cancer) | IC50 | 1 - 10 µM | [6][7] |

| SK-MEL-28 (Melanoma) | IC50 | 1 - 10 µM | [6][7] |

Experimental Protocols: Anticancer Assays

In Vitro Cytotoxicity Assay (MTT Assay): The anticancer activities of newly synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides were evaluated against five human cancer cell lines (A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with 5-fluorouracil (B62378) and etoposide (B1684455) as reference drugs.[6][7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.

NCI-60 Human Tumor Cell Line Screen: Selected pyridazinedione derivatives were evaluated against the NCI-60 panel of human tumor cell lines.[1]

-

Compound Preparation: The test compound is dissolved in a suitable solvent and diluted to the required concentrations.

-

Cell Plating: The 60 different human tumor cell lines are grown in 96-well microtiter plates.

-

Compound Addition: The cells are exposed to five different concentrations of the test compound (typically ranging from 10^-8 to 10^-4 M) for 48 hours.

-

Cell Viability Assay: A Sulforhodamine B (SRB) protein assay is used to determine cell viability.

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.

Signaling Pathway: Apoptosis Induction by Pyridazinedione Derivatives

Some pyridazinedione derivatives exert their anticancer effects by inducing apoptosis. Compound 10l, for instance, was found to upregulate the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2 in the A549/ATCC non-small cell lung cancer (NSCLC) cell line.[1][3] This shifts the balance towards programmed cell death.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vitro Evaluation of Pyridazinediones-Derivative-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of a representative pyridazinedione compound, herein referred to as Pyridazinediones-derivative-1. The information presented is a synthesis of findings from multiple studies on various pyridazinedione derivatives, reflecting the common methodologies and biological activities associated with this class of compounds. Pyridazinone and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their broad spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4][5]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data from in vitro evaluations of various pyridazinedione derivatives, which serve as a proxy for the expected activity profile of this compound.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Derivative/Compound | Target | Assay | IC50/EC50 | Reference |

| ABT-963 | COX-2 | PGE2 Production | Selective (276:1 for COX-2/COX-1) | [1] |

| Compound 7c | COX-1/COX-2 | In vitro inhibition | Dual inhibitor | [6] |

| Pyridazinone derivatives | PDE4B | In vitro inhibition | 64% inhibition at 20 µM (compound 4ba) | [7] |

| Pyridazinone derivatives | PDE4B | In vitro inhibition | IC50 = 251 ± 18 nM (compound 4ba) | [7] |

| Pyrazolo[3,4-d]pyridazinone derivative | BTK enzyme | In vitro inhibition | IC50 = 2.1 nM | [8] |

| 2-phenyl-3,6-pyridazinedione derivative | PDE-5 enzyme | In vitro inhibition | IC50 = 22 nM (compound 28) | [8] |

| Phenyl dihydropyridazinone derivatives | B-Raf | In vitro inhibition | IC50 = 24.79 nM (compound 36) | [8] |

| Pyridazin-3-one derivatives | Vasorelaxant activity | Isolated rat thoracic aorta | EC50 = 0.0025–2.9480 µM | [9] |

Table 2: Anticancer and Cytotoxic Activity

| Derivative/Compound | Cell Line | Assay | IC50/GI50 | Reference |

| Pyridazinone-based diarylurea derivatives (10l, 17a) | Various (melanoma, NSCLC, prostate, colon) | 5-dose screening | GI50 = 1.66–100 µM | [5] |

| Pyridazin-3(2H)-one with quinoline (B57606) moiety (Compound 43) | Panc-1 (pancreatic cancer) | Cytotoxicity | IC50 = 2.9 µM | [8] |

| Pyridazin-3(2H)-one with quinoline moiety (Compound 43) | Paca-2 (pancreatic cancer) | Cytotoxicity | IC50 = 2.2 µM | [8] |

| N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acid (Compound 5b) | P815 (murine mastocytoma) | Cytotoxicity | IC50 = 0.40 µg/mL | [10] |

Table 3: Antimicrobial Activity

| Derivative/Compound | Organism | Assay | MIC | Reference |

| Pyridazinone-based diarylurea derivative (10h) | Staphylococcus aureus | Broth microdilution | 16 µg/mL | [4] |

| Pyridazinone-based diarylurea derivative (8g) | Candida albicans | Broth microdilution | 16 µg/mL | [4] |

| Pyridazinone-based congeners (IXa-c) | S. aureus and MRSA | Broth microdilution | 0.5–128 µg/mL | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below.

Anti-inflammatory Activity Assays

-

Objective: To determine the inhibitory activity of the compound against cyclooxygenase enzymes (COX-1 and COX-2).

-

Methodology:

-

The in vitro COX inhibition assay is performed using a commercial COX inhibitor screening assay kit.

-

The compound is incubated with purified COX-1 or COX-2 enzyme in the presence of arachidonic acid as the substrate.

-

The production of prostaglandin (B15479496) H2 (PGH2), a primary product of COX activity, is measured. This can be quantified by various methods, including enzyme-linked immunosorbent assay (ELISA) for its downstream product prostaglandin E2 (PGE2).[1]

-

The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.

-

-

Objective: To assess the compound's ability to inhibit the pro-inflammatory NF-κB signaling pathway.

-

Methodology:

-

Human monocytic cell lines (e.g., THP1-Blue) are used. These cells are engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

-

Cells are pre-treated with various concentrations of the pyridazinedione derivative for a specified time.

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

After incubation, the activity of the reporter gene is measured in the cell supernatant using a suitable substrate.

-

A decrease in reporter gene activity indicates inhibition of the NF-κB pathway.

-

Anticancer Activity Assays

-

Objective: To determine the effect of the compound on the viability and proliferation of cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., A549, P815, various NCI-60 cell lines) are seeded in 96-well plates and allowed to adhere overnight.[5][10]

-

The cells are then treated with a range of concentrations of the pyridazinedione derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.

-

-

Objective: To investigate the effect of the compound on the progression of the cell cycle in cancer cells.

-

Methodology:

-

Cancer cells (e.g., A549) are treated with the compound at its IC50 concentration for a defined period.[5]

-

Both treated and untreated cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then washed and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[5]

-

-

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.

-

Methodology:

-

Cancer cells are treated with the compound for a specified time.

-

Cells are harvested and washed with a binding buffer.

-

The cells are then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Enzyme Inhibition Assays

-

Objective: To evaluate the inhibitory effect of the compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

-

Methodology:

-

The assay is typically performed using a commercial kinase assay kit.

-

Recombinant human VEGFR-2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the pyridazinedione derivative.

-

The kinase reaction is allowed to proceed for a set time.

-

The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form, in an ELISA-based format.

-

The IC50 value is calculated based on the dose-response curve.

-

-

Objective: To measure the inhibition of PDE4, an enzyme involved in the degradation of cyclic AMP (cAMP) and a target for anti-inflammatory drugs.[7][11]

-

Methodology:

-

The assay can be performed using a nonradioactive method.[7]

-

Recombinant human PDE4B is used as the enzyme source.[7]

-

The enzyme is incubated with cAMP as a substrate in the presence of the test compound.

-

The reaction is stopped, and the amount of AMP produced is quantified. This can be done by a subsequent enzymatic reaction where AMP is converted to uric acid, which can be measured spectrophotometrically.

-

The percentage of inhibition is calculated, and IC50 values are determined.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagram

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Structure-Activity Relationship of Pyridazinedione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinedione core is a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This heterocyclic motif has been successfully incorporated into molecules targeting various enzymes and receptors, leading to the development of potent and selective inhibitors with therapeutic potential in oncology, inflammation, and cardiovascular diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazinedione analogs, focusing on their interactions with key biological targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the pyridazinedione framework.

Core Structure-Activity Relationships

The biological activity of pyridazinedione analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. Key areas of modification include the nitrogen atoms (N1 and N2) and the carbon atoms of the pyridazinedione ring, as well as the incorporation of the pyridazinedione moiety into larger, fused ring systems.

I. Pyridazinedione Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[1] Pyridazinedione-based compounds have emerged as potent PDE4 inhibitors.[2][3]

Key SAR Insights:

-

Substitution at N2: Introduction of a hydrophobic substituent at the N2 position of the pyridazinone ring generally enhances PDE4 inhibitory activity.[4][5]

-

Planarity of the Scaffold: A more planar pyridazinone scaffold, as opposed to a dihydropyridazinone, appears to allow for better interactions within the active site of the PDE4 enzyme.[6]

-

Indole (B1671886) Moiety at C4: The presence of an indole moiety at the 4-position of the pyridazinone ring has been shown to significantly increase PDE4B inhibition.[3]

Quantitative Data for Pyridazinedione-based PDE4 Inhibitors:

| Compound ID | R2 Substituent | C4 Substituent | PDE4B Inhibition (%) @ 20 µM | IC50 (µM) | Reference |

| Compound A | H | Indole | High | - | [6] |

| Compound B | CH3 | Indole | Moderate | - | [6] |

| Compound C | Bn | Indole | Moderate | - | [6] |

| Compound 72 | - | - | - | 2.58 (PDE4) | [5] |

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.

II. Pyridazinedione Analogs as Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in inflammation and pain by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibitors offer a safer alternative to non-selective NSAIDs by minimizing gastrointestinal side effects.[7][8] The pyridazine (B1198779) nucleus is a promising scaffold for the development of potent and selective COX-2 inhibitors.[7][9]

Key SAR Insights:

-

The specific substitutions on the pyridazinone and any attached phenyl rings are critical for both potency and selectivity towards COX-2 over COX-1.[9][10]

-

Molecular docking studies have revealed that pyridazinone derivatives can establish favorable binding interactions within the active site of the COX-2 enzyme.[9]

Quantitative Data for Pyridazinedione-based COX-2 Inhibitors:

| Compound ID | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| Compound 3d | 67.23 | - | - | [9] |

| Compound 3g | 43.84 | - | 11.51 | [9][11] |

| Compound 6a | 53.01 | - | - | [9] |

| Celecoxib (Ref.) | 73.53 | - | 11.78 | [9] |

| Indomethacin (Ref.) | 739.2 | - | - | [9] |

| Compound 5a | 770 | 12870 | 16.70 | [10] |

| Compound 5f | 1890 | 25290 | 13.38 | [10] |

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.

III. Pyridazinedione Analogs as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[13] Pyridazinedione-containing molecules have been investigated as VEGFR-2 inhibitors.[14]

Key SAR Insights:

-

The pyridazinedione core can serve as a scaffold to which various aryl and heterocyclic groups are attached, influencing the binding affinity to the VEGFR-2 kinase domain.

-

Docking simulations have shown that these compounds can bind to the active site of VEGFR-2 through hydrogen bonds and hydrophobic interactions.[15]

Quantitative Data for Pyridazinedione-based VEGFR-2 Inhibitors:

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| Compound 17 | 0.0035 | [15] |

| Compound 35h | 0.0030 | [15] |

| Compound 11 | 0.19 - 0.60 | [14] |

| Compound 12b | 0.09 | [13] |

| Sorafenib (Ref.) | 0.08 | [14] |

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the in vitro potency of pyridazinedione analogs to inhibit PDE4 activity.

Methodology: A common method involves a cell-based assay measuring the downstream effects of PDE4 inhibition, such as the suppression of TNF-α release from stimulated immune cells.[16]

Protocol: LPS-Stimulated TNF-α Release Assay in Human PBMCs [16]

-

Cell Isolation and Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

-

Compound Treatment: Prepare serial dilutions of the test pyridazinedione analogs in an appropriate solvent (e.g., DMSO) and then in cell culture medium. Add the diluted compounds to the wells containing PBMCs and pre-incubate for 1 hour.

-

Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce TNF-α production and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

TNF-α Measurement: Centrifuge the plate to pellet the cells. Collect the cell-free supernatants and measure the concentration of TNF-α using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of pyridazinedione analogs to inhibit COX-2 activity.

Methodology: A common method is an in vitro enzyme assay using purified recombinant human COX-1 and COX-2 enzymes.[6][17]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [6]

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.

-

Compound and Control Preparation: Dissolve test pyridazinedione analogs in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a solvent control.

-

Assay Reaction: In a 96-well white opaque plate, add the diluted test inhibitors, inhibitor control, or enzyme control. Add the reaction mix containing the COX assay buffer, COX probe, and COX cofactor to all wells.

-

Initiation and Measurement: Initiate the reaction by adding a solution of arachidonic acid to all wells. Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration. Repeat the assay with the COX-1 enzyme to determine selectivity.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Assay

Objective: To determine the in vitro potency of pyridazinedione analogs to inhibit VEGFR-2 kinase activity.

Methodology: An in vitro kinase assay using purified recombinant human VEGFR-2 enzyme and a suitable substrate.[18][19]

Protocol: VEGFR-2 (KDR) Kinase Assay [18][19]

-

Reagent Preparation: Prepare the 1x Kinase Buffer, Master Mix (containing 5x Kinase Buffer, ATP, and PTK Substrate), and dilute the recombinant VEGFR-2 kinase to the desired concentration.

-

Compound Preparation: Prepare serial dilutions of the test pyridazinedione analogs in 1x Kinase Buffer with a constant final concentration of DMSO (not to exceed 1%).

-

Assay Plate Setup: Add the Master Mix to all wells of a 96-well plate. Add the diluted test inhibitors to the designated "Test Inhibitor" wells and a diluent solution to the "Blank" and "Positive Control" wells.

-

Reaction Initiation: Add 1x Kinase Buffer to the "Blank" wells. Initiate the reaction in the "Positive Control" and "Test Inhibitor" wells by adding the diluted VEGFR-2 kinase.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to all wells. Incubate at room temperature for 15 minutes.

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Caption: PDE4 Inhibition Signaling Pathway.

Caption: COX-2 Inhibition Pathway.

Caption: VEGFR-2 Signaling Pathway.

Caption: General Experimental Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 13. mdpi.com [mdpi.com]

- 14. dovepress.com [dovepress.com]

- 15. Discovery of 1,3-Diaryl-pyridones as Potent VEGFR-2 Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide on the Physicochemical Properties of Pyridazinedione-derivative-1

Disclaimer: "Pyridazinediones-derivative-1" is a generic placeholder. This technical guide utilizes 6-phenyl-2H-pyridazin-3-one (CAS: 2166-31-6) as a representative molecule for this class, hereafter referred to as PPD-1 . The data and protocols presented are based on this specific, well-characterized compound.

Introduction

The pyridazinone core is a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, which has garnered significant interest in medicinal chemistry.[1][2] Pyridazinone derivatives are recognized as versatile structures with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] Their therapeutic potential is largely influenced by their physicochemical properties, which govern absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed overview of the core physicochemical properties of the representative compound PPD-1, outlines the experimental protocols for their determination, and illustrates relevant biological pathways.

Core Physicochemical Properties of PPD-1

The fundamental physicochemical characteristics of a drug candidate are critical for predicting its behavior in biological systems.[5] Key properties for PPD-1 have been determined experimentally and are summarized below.

Table 1: Summary of Physicochemical Data for PPD-1

| Property | Value | Source |

| IUPAC Name | 6-phenyl-2H-pyridazin-3-one | [3] |

| CAS Number | 2166-31-6 | [3][6] |

| Molecular Formula | C₁₀H₈N₂O | [3][7] |

| Molar Mass | 172.18 g/mol | [3][7] |

| Appearance | White to bright yellow crystalline solid | [4][6] |

| Melting Point | 201-204 °C | [6][7][8] |

| Lipophilicity (logP) | 1.43690 | [7] |

| Acid Diss. Constant (pKa) | 11.05 ± 0.40 (Predicted) | [6][8] |

| Aqueous Solubility | 1.26 x 10⁻⁵ (mole fraction at 318.2 K) |

Table 2: Solubility of PPD-1 in Various Pharmaceutical Solvents at Different Temperatures (Mole Fraction, xe)

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 0.81 x 10⁻⁵ | 0.92 x 10⁻⁵ | 1.05 x 10⁻⁵ | 1.15 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol (B129727) | 3.31 x 10⁻³ | 3.86 x 10⁻³ | 4.45 x 10⁻³ | 4.89 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 5.86 x 10⁻³ | 6.45 x 10⁻³ | 7.04 x 10⁻³ | 7.61 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | 1.61 x 10⁻² | 1.75 x 10⁻² | 1.87 x 10⁻² | 1.99 x 10⁻² | 2.11 x 10⁻² |

| Propylene Glycol (PG) | 1.01 x 10⁻² | 1.14 x 10⁻² | 1.25 x 10⁻² | 1.37 x 10⁻² | 1.50 x 10⁻² |

| PEG-400 | 3.01 x 10⁻¹ | 3.28 x 10⁻¹ | 3.56 x 10⁻¹ | 3.84 x 10⁻¹ | 4.12 x 10⁻¹ |

| Dimethyl Sulfoxide (DMSO) | 3.65 x 10⁻¹ | 3.96 x 10⁻¹ | 4.21 x 10⁻¹ | 4.49 x 10⁻¹ | 4.73 x 10⁻¹ |

| Data synthesized from Shakeel F, et al., Molecules, 2019.[3] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate characterization of drug candidates. The following sections describe standard protocols for determining the key physicochemical properties of PPD-1.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.[8]

Methodology:

-

Sample Preparation: A small quantity of dry, crystalline PPD-1 is finely powdered. The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is tapped gently to pack the powder into the sealed end to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a calibrated melting point apparatus (e.g., a heated metal block or Thiele tube with oil bath).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the T1-T2 range.[8]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in an aqueous medium, considered the gold standard for solubility measurement.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid PPD-1 is added to a vial containing a specific volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4). This ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: The vials are sealed and placed in a shaker or agitator within a temperature-controlled water bath (e.g., 25 °C or 37 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a sub-micron filter that does not adsorb the compound) to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of PPD-1 in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Lipophilicity (logP) Determination (RP-HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, which influences its permeability across biological membranes. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable alternative to the traditional shake-flask method.

Methodology:

-

System Setup: An RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Reference Standards: A series of reference compounds with known logP values are selected. These standards should bracket the expected logP of the test compound.

-

Chromatographic Analysis:

-

The retention time (t₀) of a non-retained compound (e.g., uracil) is determined.

-

Each reference compound and the test compound (PPD-1) are injected separately, and their retention times (tᵣ) are recorded under identical isocratic conditions.

-

-

Calculation and Correlation:

-

For each compound, the capacity factor (k) is calculated using the formula: k = (tᵣ - t₀) / t₀ .

-

The logarithm of the capacity factor (log k) for the reference compounds is plotted against their known logP values.

-

A linear regression analysis is performed on this plot to generate a standard calibration curve.

-

-

logP Determination: The log k value for PPD-1 is calculated from its retention time and then interpolated into the linear regression equation of the standard curve to determine its logP value.[7]

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms. The following diagrams were generated using Graphviz (DOT language) in accordance with the specified requirements.

Experimental Workflow

The general workflow for the physicochemical characterization of a novel pyridazinone derivative involves synthesis, purification, and a series of analytical tests.

Biological Signaling Pathway

Many pyridazinone derivatives exhibit anti-inflammatory effects through the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. This pathway is central to the production of pro-inflammatory prostaglandins.

References

- 1. scispace.com [scispace.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Physicochemical Characterization Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. 6-PHENYL-3(2H)-PYRIDAZINONE [chembk.com]

- 7. sincerechemical.com [sincerechemical.com]

- 8. 6-PHENYL-3(2H)-PYRIDAZINONE CAS#: 2166-31-6 [amp.chemicalbook.com]

Spectroscopic Analysis of 6-Phenyl-3(2H)-pyridazinone: An In-depth Technical Guide

Introduction

Pyridazinedione derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. A thorough understanding of their structure and spectroscopic characteristics is paramount for drug design, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic analysis of a representative pyridazinedione derivative, 6-phenyl-3(2H)-pyridazinone, which will be referred to as Pyridazinediones-derivative-1 for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to facilitate a deeper understanding of the spectroscopic characterization of this important class of molecules.

Data Presentation

The spectroscopic data for this compound (6-phenyl-3(2H)-pyridazinone) is summarized in the following tables for clarity and ease of comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ ppm) | Assignment |

| 7.14 (d, J = 8 Hz, 1H) | ArH of C5 pyridazinone |

| 7.52 (m, 7H) | Ar-H |

| 7.71 (d, J = 8 Hz, 2H) | ArH |

| 7.86 (d, J = 8 Hz, 2H) | ArH |

| 7.98 (m, 4H) | Ar-H |

| 8.13 (d, J = 8 Hz, 1H) | ArH of C4 pyridazinone |

| 9.52 (s, 1H) | NH |

| 10.82 (s, 1H) | CONH |

Note: Some assignments are based on data from similar derivatives and may vary slightly for the specific compound.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Assignment |

| 3304 | N-H stretching |

| 3130–2846 | C-H stretching (aromatic and aliphatic) |

| 1684 | C=O stretching (carbonyl) |

| 1623 | C=N stretching |

| 1600 | N=C stretching |

| 1529 | Aromatic ring stretch |

| 1282 | C-N stretching |

| 712 | C-Cl stretching (in a chloro-derivative) |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Assignment |

| ESI-MS | 275.0509 | [M+H]⁺ (for a methyl-derivative) |

| ESI-HRMS | 331.0020 | [M+H]⁺ (for a dichloro-benzyl derivative) |

| GC-MS | 312.34 | Molecular Ion (for a phenylsulfonyl-derivative) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance-II 400 MHz NMR spectrophotometer.[1]

-

Sample Preparation : The pyridazinedione derivative is dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).

-

Data Acquisition :

-

¹H NMR : The chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS) as an internal standard.[1] Data is typically collected at room temperature.

-

¹³C NMR : The chemical shifts are also reported in ppm relative to TMS.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as necessary.

2. Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra are recorded on an FT-IR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : For solid samples, a small amount of the powdered compound is placed directly on the ATR crystal. Alternatively, the KBr pellet technique can be used, where the sample is mixed with potassium bromide and pressed into a thin disk.

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Instrumentation : Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a mass analyzer (e.g., Time-of-Flight, Quadrupole). ESI-MS and ESI-HRMS are commonly used for these types of compounds.[2]

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition : The instrument is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

-

Data Processing : The resulting mass-to-charge ratio (m/z) data is plotted to generate the mass spectrum.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: How different spectroscopic techniques provide specific information about the molecular structure.

References

The Ascendancy of Pyridazinediones: A Technical Guide to Discovery and Synthesis of Novel Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyridazinedione core, a privileged scaffold in medicinal chemistry, continues to capture the attention of researchers due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyridazinedione derivatives, offering a comprehensive resource for professionals engaged in drug development. The document summarizes key quantitative biological data, details experimental protocols for the synthesis of promising compounds, and visualizes critical synthetic pathways and experimental workflows.

Quantitative Biological Data: A Comparative Overview

The biological evaluation of newly synthesized pyridazinedione scaffolds has revealed their potential in various therapeutic areas, most notably as anti-inflammatory and antimicrobial agents. The following tables summarize the quantitative data from key studies, providing a clear comparison of the efficacy of different derivatives.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Pyridazinedione derivatives have demonstrated significant potential as inhibitors of COX enzymes, which are key targets in the development of anti-inflammatory drugs. The data below highlights the half-maximal inhibitory concentrations (IC50) and selectivity indices (SI) for selected compounds against COX-1 and COX-2.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 7c | COX-1 | 1.95 | Dual Inhibitor | [1] |

| COX-2 | 1.95 | [1] | ||

| 4c | COX-2 | 0.26 | Preferential COX-2 | [2] |

| 6b | COX-1 | >100 | >555.5 | [2] |

| COX-2 | 0.18 | [2] | ||

| 5a | COX-1 | 12.87 | 16.70 | [3] |

| COX-2 | 0.77 | [3] | ||

| 5f | COX-1 | 25.29 | 13.38 | [3] |

| COX-2 | 1.89 | [3] | ||

| 5f (Pyrazole-pyridazine hybrid) | COX-1 | 16.85 | 11.23 | [4] |

| COX-2 | 1.50 | [4] | ||

| 6e (Pyrazole-pyridazine hybrid) | COX-1 | 14.23 | 8.37 | [4] |

| COX-2 | 1.70 | [4] | ||

| 6f (Pyrazole-pyridazine hybrid) | COX-1 | 13.25 | 11.52 | [4] |

| COX-2 | 1.15 | [4] | ||

| Indomethacin | COX-1 | 0.21 | 0.50 | [3] |

| COX-2 | 0.42 | [3] | ||

| Celecoxib | COX-1 | 12.96 | 37.03 | [3] |

| COX-2 | 0.35 | [3] |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Several novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are presented below, demonstrating the potential of these scaffolds in combating microbial infections.

| Compound | S. aureus (MRSA) (µM) | P. aeruginosa (µM) | A. baumannii (µM) | C. albicans (µg/mL) | Reference |

| 3 | 4.52 | - | - | - | [5] |

| 7 | 7.8 | - | 7.8 | - | [5] |

| 13 | 8.92 | 7.48 | 3.74 | - | [5] |

| 10h | 16 (µg/mL) | - | - | - | [6] |

| 8g | - | - | - | 16 | [6] |

| Amikacin (Reference) | - | - | - | - | [5] |

Experimental Protocols: Synthesis of Key Pyridazinedione Scaffolds

The synthesis of pyridazinedione derivatives often involves multi-step reactions, starting from readily available precursors. Detailed methodologies for the synthesis of representative compounds are provided below.

Synthesis of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives[1]

This protocol describes a synthetic route to a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives.

Step 1: Synthesis of Polyfunctionalized 2-pyridone Substrates (2a-g and 3a-g)

-

A mixture of β-enamino diketones (1a-g) and an active methylene (B1212753) reagent (malononitrile or ethyl cyanoacetate) in ethanol (B145695) is refluxed for 6-24 hours.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the 2-pyridone substrates.

Step 2: Cyclocondensation to form Pyrido[2,3-d]pyridazine-2,8-diones (4a-g and 5a-g)

-

A solution of the 2-pyridone substrate (2 or 3) and hydrazine (B178648) monohydrate in a 1:1 mixture of ethanol and acetonitrile (B52724) is refluxed for 6-16 hours.

-

After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired pyridazinedione derivatives.

Synthesis of 6-(Substituted-phenyl)-2-(substituted-acetyl)-4,5-dihydropyridazin-3(2H)-one Derivatives[7]

This procedure outlines the synthesis of pyridazinone derivatives with potential analgesic and anti-inflammatory activities.

Step 1: Synthesis of β-(Substituted-aroyl)propionic Acids (II)

-

To a solution of a substituted benzene (B151609) (I) and succinic anhydride (B1165640) in a suitable solvent, anhydrous aluminum chloride is added portion-wise.

-

The mixture is heated and then poured onto ice-cold hydrochloric acid. The resulting solid is filtered and recrystallized to give the β-aroylpropionic acid.

Step 2: Synthesis of 6-(Substituted-phenyl)-4,5-dihydropyridazin-3(2H)-ones (III)

-

A mixture of the β-aroylpropionic acid (II) and hydrazine hydrate (B1144303) in ethanol is refluxed.

-

The reaction mixture is cooled, and the precipitated solid is filtered and recrystallized to yield the dihydropyridazinone.

Step 3: Synthesis of 6-(Substituted-phenyl)-3(2H)-pyridazinone-2-acetylhydrazide (IV)

-

A mixture of the dihydropyridazinone (III), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone (B3395972) is refluxed.

-

The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce the acetylhydrazide derivative.

Step 4: Synthesis of Final Hydrazone Derivatives (V)

-

A solution of the acetylhydrazide (IV) and a substituted benzaldehyde (B42025) in glacial acetic acid is refluxed.

-

The mixture is cooled, and the solid product is filtered and recrystallized to obtain the final pyridazinone derivative.

Synthesis of Novel Pyridazinone Derivatives as Antibacterial Agents[8]

This protocol describes the synthesis of a series of pyridazinone derivatives and their evaluation as antibacterial agents.

Step 1: Preparation of Pyridazin-3(2H)-one (1)

-

4-Oxo-4-phenylbutanoic acid is reacted with hydrazine hydrate in a suitable solvent to yield the starting pyridazin-3(2H)-one.

Step 2: Condensation with Aromatic Aldehydes (3-7)

-

Pyridazin-3(2H)-one (1) is condensed with various aromatic aldehydes (2a-e) to obtain compounds 3-7.

Step 3: Esterification (8-12)

-

Compounds 3-7 are reacted with ethyl bromoacetate (B1195939) in the presence of sodium methoxide (B1231860) in refluxing ethanol to afford the corresponding esters (8-12).

Step 4: Hydrolysis to Carboxylic Acids (13-17)

-

The esters (8-12) are hydrolyzed using sodium hydroxide (B78521) in dry ethanol, followed by acidification with diluted hydrochloric acid to yield the final carboxylic acid derivatives (13-17).

Visualizing the Core: Diagrams of Pathways and Workflows

To facilitate a deeper understanding of the synthetic strategies and experimental processes, the following diagrams have been generated using the DOT language.

References

- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Pyridazinediones-Derivative-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinedione scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities. This document focuses on a specific compound, Pyridazinediones-derivative-1, identified as a potential therapeutic agent for neurodegenerative disorders.[1][2] Based on available data, this derivative exhibits inhibitory effects on glutamate-induced tissue contractions, suggesting a mechanism of action related to the modulation of excitatory neurotransmission. This guide provides a comprehensive overview of the potential therapeutic targets, delineates plausible signaling pathways, presents available quantitative data, and furnishes detailed experimental protocols to facilitate further research and development.

Introduction: The Therapeutic Potential of the Pyridazinedione Scaffold

Pyridazinone and its derivatives are heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities, including roles as vasodilators and anticancer agents.[3] The broader class of pyridazinediones has been explored for applications ranging from covalent modification of cysteine residues in proteins to the development of stable and potent antibody-drug conjugates (ADCs).[4][5] This chemical versatility underscores the potential for developing novel therapeutics based on this core structure.

This compound (CAS No. 147493-44-5) has emerged as a compound of interest with potential applications in the treatment of neurodegenerative disorders.[1][2] The primary piece of publicly available biological data for this compound is its potent inhibition of glutamate-induced contractions in an ex vivo model.[1][2] This finding points towards a potential mechanism centered on the antagonism of glutamate (B1630785) signaling, a pathway critically implicated in the pathophysiology of numerous neurodegenerative diseases through mechanisms such as excitotoxicity.[6]

Potential Therapeutic Targets and Signaling Pathways

The sole reported biological activity of this compound is the inhibition of glutamate-induced contractions of isolated guinea pig ileum, with a half-maximal effective dose (ED50) of 2.1 μM.[1][2] This suggests that the compound may act as an antagonist at glutamate receptors or interfere with downstream signaling cascades that lead to smooth muscle contraction.

Hypothesized Target: Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are also present in the enteric nervous system, which controls gastrointestinal motility. The contraction of the guinea pig ileum induced by glutamate is mediated by the activation of ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors (mGluRs) on enteric neurons and smooth muscle cells. This activation leads to depolarization, calcium influx, and subsequent muscle contraction.

Given the link to neurodegenerative disorders, a primary hypothesis is that this compound acts as an antagonist of one or more types of glutamate receptors. Glutamate-mediated excitotoxicity—neuronal damage caused by excessive stimulation of glutamate receptors—is a key pathological mechanism in conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[6] A compound that can modulate this pathway could therefore have significant neuroprotective effects.

Postulated Signaling Pathway

The diagram below illustrates a plausible signaling pathway for glutamate-induced smooth muscle contraction and highlights the potential point of intervention for this compound. The compound could act by directly blocking the glutamate receptor or by inhibiting a key downstream signaling node, such as phospholipase C (PLC) or the inositol (B14025) trisphosphate (IP3) receptor, to prevent the release of intracellular calcium.

Quantitative Data Summary

The available quantitative data for this compound is limited. The table below presents its reported ED50 value in the context of other known antagonists of smooth muscle contraction for comparative purposes.

| Compound | Assay | Target/Mechanism | ED50 / IC50 | Reference |

| This compound | Glutamate-induced guinea pig ileum contraction | Unknown (Hypothesized Glutamate Receptor Antagonist) | 2.1 μM (ED50) | [1][2] |

| Atropine | Acetylcholine-induced guinea pig ileum contraction | Muscarinic Receptor Antagonist | ~1 nM (IC50) | Generic Textbook Value |

| Mepyramine | Histamine-induced guinea pig ileum contraction | Histamine H1 Receptor Antagonist | ~2 nM (IC50) | Generic Textbook Value |

| D-AP5 | NMDA-mediated synaptic transmission | NMDA Receptor Antagonist | 5-50 μM (IC50) | Generic Textbook Value |

Experimental Protocols and Workflows

To facilitate further investigation into this compound, this section provides a detailed protocol for the assay used to generate the known biological data and a proposed workflow for target identification and validation.

Protocol: Glutamate-Induced Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic pharmacology preparation used to assess the effects of compounds on smooth muscle contraction mediated by specific neurotransmitters.

Objective: To determine the dose-dependent effect of this compound on the contraction of isolated guinea pig ileum induced by glutamate.

Materials:

-

Male guinea pigs (250-350 g)

-

Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

L-Glutamic acid stock solution

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Isolated organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2)

-

Isotonic force transducer and data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and excise a terminal portion of the ileum. Clean the segment by gently flushing with warm Tyrode's solution.

-

Mounting: Cut a 2-3 cm segment of the ileum and suspend it in an organ bath containing 10 mL of Tyrode's solution, maintained at 37°C and continuously aerated. One end of the tissue is attached to a fixed hook, and the other is connected to an isotonic force transducer.

-

Equilibration: Allow the tissue to equilibrate for 45-60 minutes under a resting tension of 0.5-1.0 g. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

-

Control Response: Elicit a series of control contractions by adding a submaximal concentration of glutamate (e.g., 10-100 μM) to the bath and washing it out after the response plateaus. Repeat until consistent contractile responses are obtained.

-

Antagonist Incubation: To test the effect of the derivative, add the desired concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).

-

Challenge: While the derivative is still present, add the same submaximal concentration of glutamate and record the contractile response.

-

Dose-Response Curve: Wash the tissue extensively to remove all compounds. Repeat steps 5 and 6 with varying concentrations of this compound to construct a dose-response curve. The response in the presence of the inhibitor is calculated as a percentage of the control response.

-

Data Analysis: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable sigmoidal model to determine the ED50 value.

Proposed Workflow for Target Identification and Validation

The following workflow outlines a logical progression for identifying the specific molecular target of this compound and validating its mechanism of action.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its demonstrated ability to inhibit glutamate-induced smooth muscle contraction strongly implicates the glutamate signaling pathway as its primary area of activity. The immediate priorities for future research should be the definitive identification of its molecular target through comprehensive screening and binding assays, followed by validation in cell-based models of neuronal excitotoxicity.

Furthermore, exploring the structure-activity relationship (SAR) by synthesizing and testing analogues of this compound will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, particularly brain penetration. Given the versatility of the pyridazinedione scaffold, investigations into secondary mechanisms, such as anti-inflammatory effects, may also unveil additional therapeutic benefits. The systematic approach outlined in this guide provides a clear roadmap for advancing this promising compound from a preliminary hit to a validated lead compound for the treatment of neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS No. 1887046-60-7 | Chemsrc [chemsrc.com]

- 4. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intricate mechanisms of neurodegeneration in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuroscirn.org [neuroscirn.org]

Preliminary Cytotoxicity Screening of Pyridazinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Pyridazinediones-derivative-1" did not yield specific cytotoxicity data. Therefore, this document provides a comprehensive overview and technical guidance based on published research for various pyridazinedione derivatives, serving as a representative framework for the preliminary cytotoxicity screening of this class of compounds.

Introduction

Pyridazinedione and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anticancer agents has been a primary focus of research.[1] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, operating through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression, like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2][3]

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of pyridazinedione derivatives. It outlines the common experimental protocols, summarizes key quantitative data from representative studies, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of Pyridazinedione Derivatives

The following tables summarize the cytotoxic activity of various pyridazinedione derivatives against different human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Pyridazinedione Derivatives in Various Cancer Cell Lines

| Derivative/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 10l | A549/ATCC | Non-Small Cell Lung Cancer | 1.66 - 100 | [2][4] |

| Compound 17a | Various | Melanoma, NSCLC, Prostate, Colon | - | [2][4] |

| Pyr-1 | CEM, HL-60 | Leukemia | Not Specified | [5] |

| Pyr-1 | MDA-MB-231, MDA-MB-468 | Breast Cancer | Not Specified | [5] |

| Pyr-1 | A-549 | Lung Cancer | Not Specified | [5] |

| Fused Pyridazino-quinazolinones | B16F10 | Melanoma | 10 - 100 | [6] |

| Fused Pyridazino-quinazolinones | PC3 | Prostate Cancer | 10 - 100 | [6] |

| Compound 4a | HCT-116 | Colon Cancer | 11.90 | [7] |

| Compound 28 | - | - | 0.022 | [1] |

| Compound 43 | Panc-1, Paca-2 | Pancreatic Cancer | 2.9, 2.2 | [1] |

| Phenyl dihydropyridazinone (Thiourea series) | Various | - | 0.02497 - 0.03559 | [1] |

Note: A lower IC50 value indicates a more potent cytotoxic effect. The range for Compound 10l reflects its activity across a panel of 60 cancer cell lines.

Experimental Protocols

The following section details a generalized methodology for assessing the cytotoxicity of pyridazinedione derivatives, based on commonly employed techniques in the referenced literature. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, HCT-116, MCF-7, PC3) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: The pyridazinedione derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization of Methodologies and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and the key signaling pathways implicated in the action of pyridazinedione derivatives.

Experimental Workflow

Caption: Experimental workflow for cytotoxicity screening.

Signaling Pathways

Several studies have shown that pyridazinedione derivatives can induce apoptosis, or programmed cell death, in cancer cells.[10] This is a critical mechanism for eliminating cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is often implicated.

Caption: Intrinsic apoptosis pathway activation.

Pyridazinedione derivatives have been observed to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, thereby inhibiting the proliferation of cancer cells.[2][4]

Caption: Cell cycle arrest mechanism.

Some pyridazinedione derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[2][3]

Caption: VEGFR-2 signaling pathway inhibition.

Conclusion

This technical guide provides a foundational understanding of the preliminary cytotoxicity screening of pyridazinedione derivatives. The presented data and protocols, derived from existing literature, highlight the potential of this class of compounds as anticancer agents. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and VEGFR-2 inhibition, underscore the importance of continued research and development in this area. Researchers and drug development professionals can use this guide as a starting point for their own investigations into the cytotoxic properties of novel pyridazinedione derivatives.

References

- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]